2-Cyclopropylbenzenesulfonyl chloride
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Overview
Description
2-Cyclopropylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where a cyclopropyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
2-Cyclopropylbenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chloride atom is a good leaving group, which makes the sulfur atom of the sulfonyl group susceptible to attack by nucleophiles. This leads to the formation of various products depending on the nucleophile involved .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the nature of the nucleophile it reacts with . The resulting sulfonamides, sulfonate esters, and sulfonate thioesters can have various biological activities.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can lead to reactions that produce different compounds . Additionally, factors such as pH and temperature can affect the rate and extent of these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorosulfonation of cyclopropylbenzene. This process involves the reaction of cyclopropylbenzene with chlorosulfonic acid, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
2-Cyclopropylbenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Biological Research: It is used to modify biomolecules for studying their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- Methanesulfonyl chloride
Uniqueness
2-Cyclopropylbenzenesulfonyl chloride is unique due to the presence of both a cyclopropyl group and a benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The cyclopropyl group introduces ring strain, which can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
2-cyclopropylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBACMNBYNBVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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